2-fluoro-4-(hydroxymethyl)benzoic Acid
Overview
Description
2-fluoro-4-(hydroxymethyl)benzoic Acid is a useful research compound. Its molecular formula is C8H7FO3 and its molecular weight is 170.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystallographic and Electronic Structure Study
2-Fluoro-4-(hydroxymethyl)benzoic acid has been explored for its crystallographic characteristics and electronic structure. A study by Pramanik et al. (2019) utilized X-ray powder diffraction to determine the crystal structures of this compound among others, highlighting the importance of intermolecular interactions through Hirshfeld surfaces and 2D fingerprint plots. The research emphasized the compound's supramolecular framework, driven by hydrogen and halogen bonds, and investigated its electronic structure revealing insights into its band gap energies compared to unsubstituted benzoic acid (Pramanik, Dey, & Mukherjee, 2019).
Facile Synthesis of Fluorosalicylic Acid Derivatives
In the realm of synthetic chemistry, this compound plays a role in the regio-selective hydroxysubstitution of fluorobenzoic acid derivatives. Umezu, Tabuchi, and Kimura (2003) demonstrated how ortho-substituted fluorine in 2,4-difluorobenzoic acid could be selectively replaced with hydroxide to yield high-purity 4-fluoro-2-hydroxybenzoic acid. This methodology extends to the synthesis of various fluorosalicylic acid derivatives, showcasing the compound's utility in producing pharmacologically relevant molecules (Umezu, Tabuchi, & Kimura, 2003).
High-Performance Polymer Development
This compound has also been utilized in the development of high-performance polymers. Xiao et al. (2003) synthesized a fluorinated phthalazinone monomer from this compound, which was then polymerized with various reactants to produce polymers with excellent solubility and thermal properties. These materials are promising for applications in engineering plastics and membrane materials, highlighting the compound's significance in the development of advanced materials (Xiao, Wang, Jin, Jian, & Peng, 2003).
Novel Fluorescence Probes Development
Another application of this compound is in the development of novel fluorescence probes. Setsukinai et al. (2003) designed and synthesized fluorescence probes to detect highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase, demonstrating the compound's utility in biological and chemical research for studying the roles of hROS (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
PET Imaging of Retinoid X Receptor
Furthermore, Wang et al. (2014) synthesized a fluorine-18-labeled bexarotene analogue, utilizing this compound for positron emission tomography (PET) imaging of the retinoid X receptor. This research underscores the compound's potential in enhancing molecular imaging techniques and advancing diagnostic capabilities (Wang, Davis, Gao, & Zheng, 2014).
Safety and Hazards
The compound may cause respiratory irritation, skin irritation, and serious eye irritation . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .
Relevant Papers The compound “2-fluoro-4-(hydroxymethyl)benzoic Acid” is cited in reputable papers such as Nature 610.7931 (2022): 366-372 and Nature 618, 1017–1023 (2023) .
Properties
IUPAC Name |
2-fluoro-4-(hydroxymethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3,10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRWSMHXYHEAQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430743 | |
Record name | 2-fluoro-4-(hydroxymethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214554-18-4 | |
Record name | 2-Fluoro-4-(hydroxymethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214554-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-fluoro-4-(hydroxymethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-4-(hydroxymethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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